molecular formula C9H7NO2S2 B1267652 (2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid CAS No. 59794-34-2

(2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid

Cat. No.: B1267652
CAS No.: 59794-34-2
M. Wt: 225.3 g/mol
InChI Key: GFQJZSIWWOBJKT-UHFFFAOYSA-N
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Description

(2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a thioxo group (a sulfur atom double-bonded to a carbon atom) and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid typically involves the reaction of 2-aminobenzenethiol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring. The general reaction scheme is as follows:

    Starting Materials: 2-aminobenzenethiol and chloroacetic acid.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The starting materials are mixed in a suitable solvent, such as ethanol or water, and heated to reflux. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves the same basic reaction as described above but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The acetic acid moiety can undergo substitution reactions, such as esterification or amidation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alcohols or amines can be used for esterification or amidation reactions, respectively.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Esters or amides.

Scientific Research Applications

(2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The thioxo group and benzothiazole ring are thought to play key roles in its biological activity. Studies have shown that the compound can interact with enzymes and receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

(2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid can be compared with other benzothiazole derivatives, such as:

    2-mercaptobenzothiazole: Similar structure but lacks the acetic acid moiety.

    Benzothiazole-2-carboxylic acid: Similar structure but lacks the thioxo group.

    2-aminobenzothiazole: Similar structure but lacks both the thioxo group and acetic acid moiety.

The presence of both the thioxo group and acetic acid moiety in this compound makes it unique and contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-sulfanylidene-1,3-benzothiazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S2/c11-8(12)5-10-6-3-1-2-4-7(6)14-9(10)13/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQJZSIWWOBJKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=S)S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00325947
Record name (2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00325947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59794-34-2
Record name NSC522074
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522074
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00325947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred slurry containing 10.3 g (0.05 mol) of 2-thioxo-3-benzothiazolineacetonitrile and 150 ml of 30% sulfuric acid (by volume) was heated at reflux for 2 hours. After cooling to 25° C., 800 ml of water was added and stirring was continued for 30 minutes at 25°-30° C. The solid was collected by filtration, washed with water until neutral to litmus, and air-dried at 25°-30° C. The product, 2-thioxo-3(2H)-benzothiazoleacetic acid was obtained in 90% yield , m.p. 187°-189° C. After recrystallization from 1,2-dichloroethane the crystals melted at 192°-193° C.
Name
2-thioxo-3-benzothiazolineacetonitrile
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step Two

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